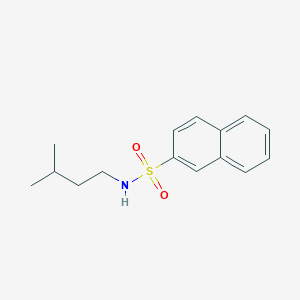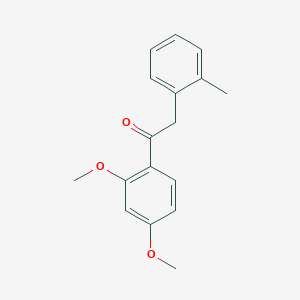
N-(3-methylbutyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-2-naphthalenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has various applications in the field of science, including its use in biochemical and physiological studies. In
作用機序
The mechanism of action of N-(3-methylbutyl)-2-naphthalenesulfonamide is based on its ability to bind to hydrophobic regions of proteins and other biomolecules. This binding can induce changes in the conformation and function of the target molecule, leading to altered biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the function of ion channels and transporters, such as the sodium-potassium ATPase. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using N-(3-methylbutyl)-2-naphthalenesulfonamide in lab experiments is its high selectivity for hydrophobic regions of target molecules. This selectivity allows for precise and specific binding, which is crucial in many biochemical and physiological studies. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to many researchers.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity to cells and organisms, which can affect the accuracy and reliability of experimental results. Additionally, the high selectivity of this compound can also limit its applicability in certain studies that require broader binding specificity.
将来の方向性
There are many future directions for research on N-(3-methylbutyl)-2-naphthalenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its use in developing new diagnostic tools for detecting and monitoring biomolecules in cells and tissues. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.
Conclusion:
In conclusion, this compound is a versatile and valuable compound in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. While there are limitations to its use in lab experiments, the potential applications and future directions for research on this compound are vast and promising.
合成法
The synthesis of N-(3-methylbutyl)-2-naphthalenesulfonamide is typically achieved by reacting 2-naphthalenesulfonyl chloride with 3-methylbutylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through crystallization or column chromatography.
科学的研究の応用
N-(3-methylbutyl)-2-naphthalenesulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. It has also been used to study the mechanism of action of various enzymes and to investigate the structure and function of membrane proteins. Additionally, this compound has been used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization assays.
特性
IUPAC Name |
N-(3-methylbutyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12(2)9-10-16-19(17,18)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,16H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGXOLLAQZNGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)

![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)

![1-ethyl-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860129.png)
